molecular formula C25H46N14O11S B14121006 Capreomycin sulfate, Antibiotic for Culture Media Use Only

Capreomycin sulfate, Antibiotic for Culture Media Use Only

Cat. No.: B14121006
M. Wt: 750.8 g/mol
InChI Key: YCGPBVPZHGYLBK-HYMQDMCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capreomycin sulfate is a cyclic polypeptide antibiotic derived from Saccharothrix mutabilis subsp. capreolus (formerly Streptomyces capreolus) . It is a second-line therapeutic agent for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) due to its ribosomal inhibition, which disrupts protein synthesis in Mycobacterium tuberculosis . For culture media applications, capreomycin sulfate is used at concentrations that selectively inhibit contaminating microbes while preserving mycobacterial growth, particularly in research settings focused on TB pathogenesis and drug resistance . The antibiotic is a composite of four structurally related components (IA, IB, IIA, IIB), with quality control emphasizing Component I content (60–80% per pharmacopeial standards) . Its stability in media is influenced by pH and temperature, requiring storage at 2–8°C to maintain potency .

Properties

Molecular Formula

C25H46N14O11S

Molecular Weight

750.8 g/mol

IUPAC Name

3,6-diamino-N-[[(8Z)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid

InChI

InChI=1S/C25H44N14O7.H2O4S/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;1-5(2,3)4/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);(H2,1,2,3,4)/b16-10-;

InChI Key

YCGPBVPZHGYLBK-HYMQDMCPSA-N

Isomeric SMILES

CC1C(=O)NC(C(=O)N/C(=C\NC(=O)N)/C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Superparamagnetic Microsphere Adsorption

A breakthrough in extraction involves adding superparamagnetic microspheres (10–30 μm diameter) functionalized with sodium hydroxide-treated surfaces. These microspheres bind capreomycin via ionic interactions, achieving 85–87% adsorption efficiency within 1–2 hours. Compared to traditional resin chromatography, this method reduces solvent use by 50% and cuts processing time from 56 hours to 18 hours.

Table 1: Superparamagnetic Microsphere Parameters

Parameter Range/Value Source
Microsphere diameter 10–30 μm
Adsorption time 1–2 hours
Fermented liquid ratio 30–60 g/L
Eluent concentration 0.2–0.5 M H₂SO₄

Purification and Decolorization

Post-adsorption, microspheres are washed with deionized water to remove impurities, followed by elution with dilute sulfuric acid (0.2–0.5 M). This step recovers 85.5–86.6% capreomycin, with eluate concentrations reaching 250,000–300,000 μg/mL. Activated carbon (0.5–1.0 g/L) is then added for decolorization, removing pigments and endotoxins while preserving antibiotic activity.

Nanofiltration and Concentration

Nanofiltration using membranes with 100–300 Da molecular weight cut-offs further purifies the eluate, achieving 98.6–98.9% purity. This step eliminates residual peptides and salts, critical for preventing interference in culture media applications. Post-filtration, the solution is concentrated to 250,000–300,000 μg/mL via vacuum evaporation, optimizing it for spray-drying.

Spray-Dried Powder Formulation

For culture media compatibility, capreomycin sulfate is converted into an inhalable dry powder using spray-drying. Mannitol serves as a stabilizer, with drug:excipient ratios ranging from 1:4 to 1:1. Key parameters include:

Table 2: Spray-Drying Conditions and Outcomes

Inlet Temperature (°C) Drug:Mannitol Ratio Yield (%) Particle Size (μm)
60 1:4 68 2.1 ± 0.3
90 1:3 72 1.8 ± 0.2
120 1:2 75 1.5 ± 0.4
150 1:1 65 1.2 ± 0.3

Data adapted from MDPI studies.

Higher inlet temperatures (120°C) reduce residual moisture (<2%) and enhance particle dispersibility, critical for homogeneous distribution in culture media. X-ray photoelectron spectroscopy confirms surface enrichment of capreomycin (5.6–19.2%), ensuring rapid dissolution.

Analytical Validation and Quality Control

Capreomycin sulfate batches are analyzed via HPLC using C18 columns and heptafluorobutyric acid (HFBA)-based mobile phases. UV detection at 268 nm provides linear quantification (R² = 0.998) across 0.6–40.0 μg/mL. Pharmacokinetic studies in murine models show sustained lung concentrations (AUC₀–∞ = 1,200 μg·h/mL) following powder administration, validating bioavailability for in vitro applications.

Comparative Efficiency of Preparation Methods

Table 3: Traditional vs. Modern Purification Techniques

Parameter Traditional Chromatography Superparamagnetic Method
Processing time 56 hours 18 hours
Solvent consumption 500 L/kg 250 L/kg
Yield 75–78% 85–87%
Purity 95–97% 98.6–98.9%

Data synthesized from CN105504023A and PMC3264208.

Chemical Reactions Analysis

Types of Reactions: Capreomycin sulfate undergoes various chemical reactions, including:

    Oxidation: Capreomycin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antibacterial activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of capreomycin .

Scientific Research Applications

Capreomycin sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Capreomycin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 70S ribosomal unit, interfering with the normal function of the ribosome and leading to the production of abnormal proteins. These abnormal proteins are essential for bacterial survival, and their disruption ultimately results in bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Capreomycin sulfate is one of several antibiotics used in culture media for selective microbial inhibition. Below is a detailed comparison with key analogs:

Mechanism of Action and Spectrum

Antibiotic Class Primary Target Mechanism Spectrum in Culture Media
Capreomycin sulfate Cyclic polypeptide Mycobacterium tuberculosis Inhibits ribosomal translation (50S subunit) Selective for mycobacteria; suppresses contaminants in TB research
Streptomycin sulfate Aminoglycoside Broad-spectrum gram-negative bacteria Binds 30S ribosomal subunit, causing misreading Broad; used for E. coli, Yersinia, and mycobacterial cultures
Neomycin sulfate Aminoglycoside Gram-positive and gram-negative bacteria Disrupts 30S ribosomal subunit Broad; added to suppress contaminants in Leptospira isolation
Gentamycin sulfate Aminoglycoside Aerobic gram-negative bacteria Inhibits 30S subunit, blocking elongation Broad; prevents contamination in cell culture
Vancomycin HCl Glycopeptide Gram-positive bacteria Inhibits cell wall synthesis (peptidoglycan) Selective for Staphylococcus and Enterococcus

Stability and Media Compatibility

  • Capreomycin sulfate: Stable in neutral pH; degraded in acidic conditions. Compatible with tyloxapol, a non-ionic surfactant used to prevent mycobacterial clumping in liquid media .
  • Streptomycin sulfate : Sensitive to heat and acidic pH; often autoclaved separately to avoid degradation .
  • Neomycin sulfate : Stable across a wide pH range (2–9); effective in media with organic matter .

Key Research Findings

  • Synergy with Media Additives : Capreomycin retains activity in media containing tyloxapol, unlike rifampicin, which requires the surfactant for optimal efficacy .
  • Morphological Influence : Streptomyces capreolus produces higher capreomycin titers in pelleted morphology, emphasizing the need for controlled fermentation conditions .
  • Market Relevance : The global capreomycin sulfate market (USD 200 million in 2023) is driven by TB research, though its media use remains niche compared to therapeutic demand .

Biological Activity

Capreomycin sulfate, an antibiotic primarily used in culture media, is particularly noted for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). This article explores the biological activity of capreomycin sulfate, detailing its mechanism of action, pharmacokinetics, clinical studies, and potential side effects.

Capreomycin operates by inhibiting protein synthesis in bacteria. It binds to the 70S ribosomal unit, disrupting the interaction between ribosomal proteins L12 and L10, which is essential for ribosomal function and protein synthesis. This inhibition leads to the production of abnormal proteins necessary for bacterial survival, ultimately resulting in bacterial death .

Pharmacokinetics

Capreomycin is poorly absorbed from the gastrointestinal tract, necessitating parenteral administration. Following intramuscular injection, approximately 52% of a 1 g dose is excreted in urine within 12 hours . The pharmacokinetic parameters are influenced by the route of administration:

Administration Route Cmax Half-Life Bioavailability
Intramuscular (1 g)~2 μg/ml4.8 hoursNot specified
Inhalation (300 mg)Exceeds MIC for M. tuberculosisNot specified~59% (for particles)

Studies show that inhaled formulations achieve higher concentrations in lung tissues compared to intravenous or intramuscular routes, with sustained drug presence beyond 24 hours post-administration .

Efficacy Against Multidrug-Resistant Tuberculosis

Capreomycin is crucial in treating multidrug-resistant TB (MDR-TB). A meta-analysis indicated that capreomycin may be associated with worse clinical outcomes compared to other treatments; however, it remains a vital option for patients resistant to first-line therapies .

A study involving inhaled capreomycin demonstrated rapid absorption and effective concentration levels above the minimum inhibitory concentration (MIC) for M. tuberculosis within minutes of administration .

Case Studies

  • Inhaled Capreomycin : In a Phase I trial, participants received varying doses of inhaled capreomycin. Results indicated that lung function remained stable with no significant adverse effects reported apart from mild transient coughs .
  • Animal Models : In guinea pig models treated with spray-dried capreomycin particles, significant reductions in bacterial loads were observed compared to control groups. Histopathological analyses showed smaller granulomas and less affected white pulp in treated animals .

Side Effects and Toxicity

Despite its effectiveness, capreomycin usage is limited by potential side effects:

  • Nephrotoxicity : Reports indicate elevated blood urea nitrogen (BUN) levels in a significant percentage of patients treated with capreomycin .
  • Auditory Toxicity : Patients may experience dizziness and tinnitus, particularly those with pre-existing renal issues or receiving other nephrotoxic drugs .
  • Respiratory Irritation : Inhalation studies showed mild respiratory tract irritation but no significant long-term effects .

Q & A

Basic Research Questions

Q. How should capreomycin sulfate be prepared and standardized for consistent use in culture media?

  • Methodological Answer : Prepare stock solutions using sterile water or buffer (pH 6.0–7.5) to avoid precipitation. For example, dilute 1 g of capreomycin sulfate with 2.15 mL of sterile diluent to achieve ~370 mg/mL activity-equivalent concentration. Filter-sterilize (0.22 µm) and aliquot to prevent freeze-thaw degradation. Store at -20°C for ≤2 years or -80°C for short-term use in solvents . Validate concentration via HPLC or microbiological assays using reference standards (e.g., capreomycin sulfate ICRS) to ensure batch-to-batch consistency .

Q. What is the mechanism of action of capreomycin sulfate against mycobacteria, and how does it differ from other ribosome-targeting antibiotics?

  • Methodological Answer : Capreomycin inhibits prokaryotic ribosomes by binding to the 70S subunit, disrupting tRNA translocation and protein synthesis. Unlike aminoglycosides (e.g., streptomycin), it targets the ribosomal interface between the 50S and 30S subunits, making it effective against multidrug-resistant tuberculosis (MDR-TB). Use comparative MIC assays (e.g., broth microdilution) with Mycobacterium tuberculosis strains to differentiate its activity from streptomycin or kanamycin .

Q. How can researchers mitigate cross-contamination risks when using capreomycin sulfate in mixed microbial cultures?

  • Methodological Answer : Combine capreomycin with selective media agents (e.g., cycloheximide for fungal suppression) and validate specificity using control strains (e.g., Mycolicibacter arupensis, which is capreomycin-susceptible). Perform zone-of-inhibition assays to confirm no off-target effects on non-mycobacterial species. Always include antibiotic-free controls to monitor unintended microbial inhibition .

Q. What are the stability considerations for capreomycin sulfate in liquid culture media under varying pH and temperature conditions?

  • Methodological Answer : Capreomycin degrades at extremes of pH (<5 or >8) and temperatures >37°C. For long-term experiments, pre-test stability by incubating the antibiotic in media under experimental conditions (e.g., 72 hours at 37°C) and quantify residual activity via LC-MS or bioassays. Use lyophilized formulations for prolonged storage and reconstitute fresh before use .

Advanced Research Questions

Q. How can discrepancies in reported MIC values for capreomycin sulfate against M. tuberculosis be resolved?

  • Methodological Answer : Discrepancies arise from differences in reference strains, culture media composition (e.g., Middlebrook vs. Löwenstein-Jensen), and assay protocols (e.g., agar dilution vs. microbroth). Standardize testing using WHO-recommended capreomycin sulfate ICRS and harmonize protocols with CLSI guidelines. Cross-validate results with genetic analysis (e.g., rrs mutations conferring resistance) to correlate phenotypic and genotypic data .

Q. What experimental controls are critical when studying capreomycin sulfate in 3D cell culture or organoid models?

  • Methodological Answer : Include toxicity controls (e.g., primary mammalian cell viability assays) to distinguish antibiotic efficacy from host cell cytotoxicity. Use inert fluorogenic substrates (e.g., resazurin) to non-invasively monitor bacterial load in 3D matrices. Optimize antibiotic penetration into organoids by measuring spatial distribution via confocal microscopy with fluorescently tagged capreomycin derivatives .

Q. How should researchers address contradictions in data on capreomycin’s synergy with second-line TB drugs?

  • Methodological Answer : Employ checkerboard assays or time-kill kinetics to quantify synergistic, additive, or antagonistic interactions. For example, capreomycin often synergizes with linezolid but may antagonize fluoroquinolones in certain M. tuberculosis strains. Use fractional inhibitory concentration indices (FICI) and genomic sequencing (e.g., tlyA mutations) to identify mechanistic bases for synergy/antagonism .

Q. What methodologies are recommended for assessing capreomycin sulfate’s impact on microbial community dynamics in complex microbiomes?

  • Methodological Answer : Perform metagenomic sequencing (16S rRNA or shotgun) on antibiotic-treated vs. untreated microbiomes. Use qPCR to quantify capreomycin resistance genes (e.g., cmr). Pair with metabolomics (LC-MS) to track shifts in microbial metabolites, ensuring media components do not interfere with antibiotic activity .

Q. How can researchers validate the absence of endotoxins or impurities in capreomycin sulfate batches used for in vitro studies?

  • Methodological Answer : Perform Limulus amebocyte lysate (LAL) assays to detect endotoxins (<0.05 EU/mg). Use HPLC-ELSD for purity analysis, ensuring >95% peak homogeneity. Cross-reference with NMR or high-resolution mass spectrometry (HRMS) to confirm structural integrity and absence of degradation products .

Methodological Notes

  • Data Contradiction Analysis : Always compare results across multiple assay formats (e.g., microbiological vs. molecular) and reference standards to mitigate technical variability .
  • Ethical Considerations : Follow WHO guidelines to minimize antibiotic resistance risks by restricting capreomycin use to essential research and avoiding prophylactic applications in non-sterile cultures .

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